1,1-Dibutyl-1,2-dichloro-2,2-dimethyldisilane
Overview
Description
1,1-Dibutyl-1,2-dichloro-2,2-dimethyldisilane is a specialized organosilicon compound characterized by its unique structure, which includes two silicon atoms bonded to each other and various organic groups. This compound is of interest in various scientific and industrial applications due to its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1-Dibutyl-1,2-dichloro-2,2-dimethyldisilane can be synthesized through the reaction of 1,1-dibutylchlorosilane with dichloromethylsilane under controlled conditions. The reaction typically requires a catalyst, such as a Lewis acid, and is conducted at elevated temperatures to facilitate the formation of the disilane bond.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and advanced purification techniques are employed to ensure the efficient production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions: 1,1-Dibutyl-1,2-dichloro-2,2-dimethyldisilane undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Substitution: Halogenation reactions with chlorine or bromine are common.
Major Products Formed:
Oxidation: Formation of siloxanes and silicates.
Reduction: Production of silanes and hydrosilanes.
Substitution: Generation of chlorosilanes and bromosilanes.
Scientific Research Applications
1,1-Dibutyl-1,2-dichloro-2,2-dimethyldisilane is utilized in various scientific research fields:
Chemistry: It serves as a precursor for the synthesis of other organosilicon compounds.
Biology: Used in the study of silicon-based biomolecules and their interactions with biological systems.
Industry: Employed in the production of silicon-based materials and coatings.
Mechanism of Action
The mechanism by which 1,1-Dibutyl-1,2-dichloro-2,2-dimethyldisilane exerts its effects involves its reactivity with various chemical species. The compound can act as a ligand, forming complexes with metals, and can participate in catalytic cycles. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
1,1-Diphenyl-1,2-dichloro-2,2-dimethyldisilane
1,1-Diethyl-1,2-dichloro-2,2-dimethyldisilane
1,1-Dimethyl-1,2-dichloro-2,2-dimethyldisilane
Properties
IUPAC Name |
dibutyl-chloro-[chloro(dimethyl)silyl]silane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H24Cl2Si2/c1-5-7-9-14(12,10-8-6-2)13(3,4)11/h5-10H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXWSQLICLGBSRI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Si](CCCC)([Si](C)(C)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24Cl2Si2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00839256 | |
Record name | 1,1-Dibutyl-1,2-dichloro-2,2-dimethyldisilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00839256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
821017-66-7 | |
Record name | 1,1-Dibutyl-1,2-dichloro-2,2-dimethyldisilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00839256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.